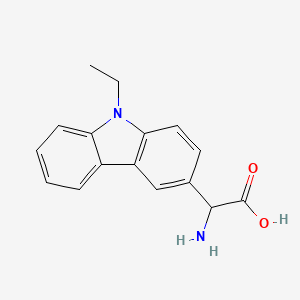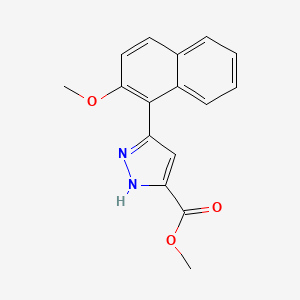
methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide . The resulting product is characterized by several experimental techniques, including Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-vis spectral methods . The compound’s crystal structure has been determined, and its molecular geometry is well-defined .
Molecular Structure Analysis
The molecular structure of methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a naphthalene moiety. The optimized structure, obtained using density functional theory (DFT), confirms the minimum energy conformation . Refer to Figure 1 for the visual representation of the molecular structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is involved in the synthesis and characterization of new compounds with potential bioactive properties. For instance, research has explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing cytotoxic activity against cancer cells. These compounds are synthesized from reactions involving similar structures, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. For example, specific pyrazole compounds have shown significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solution, highlighting the potential industrial applications of these compounds (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Biological Activity
The biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties has been explored, with some derivatives showing synergistic effects with antitumor drugs in chemotherapy for brain tumors. These studies indicate the potential of pyrazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).
Molecular Structure Analysis
Research into the molecular structure of pyrazoline derivatives, such as methyl 5-benzoyl-1-(2-methoxycarbonylphenyl)-2-pyrazoline-3-carboxylate, provides insights into their chemical properties and potential applications. The analysis of molecular structures helps in understanding the reactivity and interaction of these compounds with biological targets (Pilati & Casalone, 1994).
Antimicrobial and Antioxidant Studies
Pyrazole analogues have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds with specific substitutions have shown promising activities, suggesting their potential use in developing new antimicrobial and antioxidant agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Electrochemical Synthesis
The electrochemical synthesis of organic compounds using pyrazolone derivatives demonstrates a green approach to producing materials with potential medical applications. Such methods highlight the versatility and environmental benefits of using pyrazolone derivatives in organic synthesis (Zhad, Banitaba, Roozbahani, & Davarani, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and modulating its function .
Biochemical Pathways
For instance, it could affect the signaling pathways associated with the targets it interacts with, leading to downstream effects .
Result of Action
The effects would depend on the specific targets the compound interacts with and the resulting changes in cellular functions .
Action Environment
The action, efficacy, and stability of methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is present .
Propiedades
IUPAC Name |
methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-7-10-5-3-4-6-11(10)15(14)12-9-13(18-17-12)16(19)21-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRWOJSRHRMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

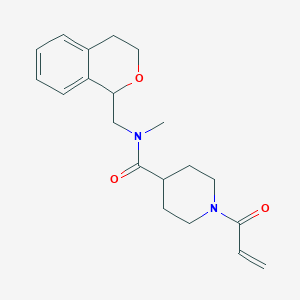
![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
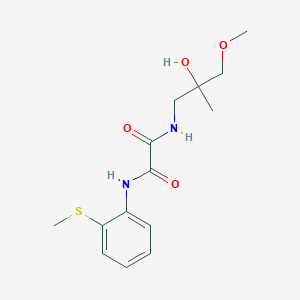
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)
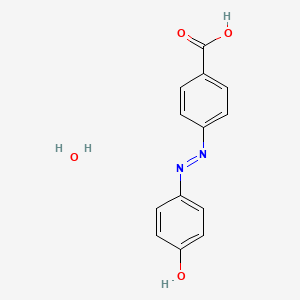
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
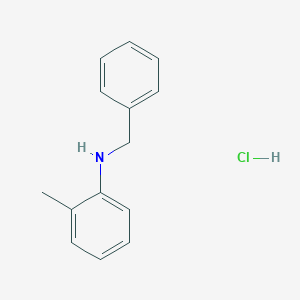
![N-(2,3-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963474.png)
![2-Chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide](/img/structure/B2963475.png)
